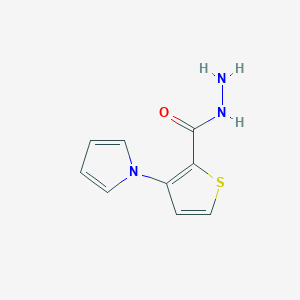

3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

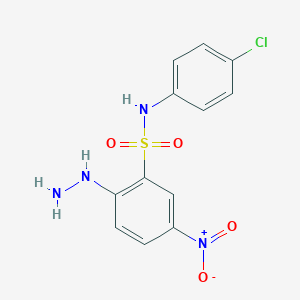

“3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide” is a chemical compound with the CAS Number: 478050-34-9 and a linear formula of C9H9N3OS . It has a molecular weight of 207.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide” is 1S/C9H9N3OS/c10-11-9(13)8-7(3-6-14-8)12-4-1-2-5-12/h1-6H,10H2,(H,11,13) . The InChI key is MLRRKUROSDWIBD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound “3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide” is a solid . It has a molecular weight of 207.26 .

Wissenschaftliche Forschungsanwendungen

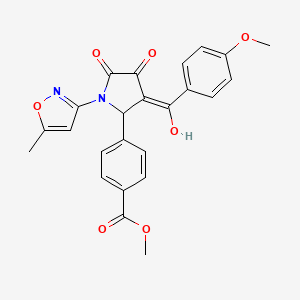

Crystal Structure and Synthesis

The compound has been synthesized with an improved yield compared to previous literature methods . The molecule is essentially planar with a maximum deviation of 0.085 A ̊ from the mean plane through all non-H atoms . There is directive intermolecular hydrogen bonding in the form of N—H O hydrogen bonds with a distance of 2.889 (3) A ̊ between the pyrrole amine and the ketone carbonyl O atom .

Biochemical Reactions

Pyrroles are often present in tetrapyrrolic ring systems such as heme and chlorophyll . These macrocyclic compounds carry out a multitude of biochemical reactions and are responsible for oxygen transport in the body and harvesting light for food production in plants .

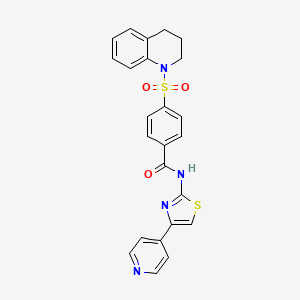

Drug Development

Pyrroles are widely incorporated in drugs, catalysts, and advanced materials . The incorporation of pyrroles and thiophenes into boron-dipyrromethene (BODIPY) dyes creates the possibility of long-wavelength absorptions and emissions .

Fluorescence Sensors

BODIPYs continue to be studied for their potential in fluorescence sensors, photodynamic therapy (PDT), and dye-sensitized solar cells (DSSCs) .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) .

Anticancer Agents

Pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents . Several mechanisms are involved in their cytotoxic activities .

Inhibitor of GATA Family Proteins

Pyrrothiogatain is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the dna-binding activity of gata3 and other members of the gata family . These proteins play crucial roles in cell differentiation and development.

Mode of Action

For instance, Pyrrothiogatain, a similar compound, inhibits the interaction between GATA3 and SOX4 . This inhibition could potentially alter gene expression and disrupt normal cellular processes.

Biochemical Pathways

The inhibition of gata3 and other gata family members can significantly suppress th2 cell differentiation, without impairing th1 cell differentiation, and inhibit the expression and production of th2 cytokines .

Result of Action

The inhibition of gata3 and other gata family members can lead to significant changes in cell differentiation and cytokine production .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-pyrrol-1-ylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-11-9(13)8-7(3-6-14-8)12-4-1-2-5-12/h1-6H,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRRKUROSDWIBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

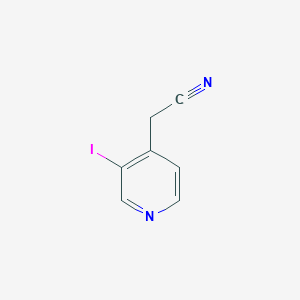

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrrol-1-YL)thiophene-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2532109.png)

![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)

![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)